
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide
Overview
Description
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide, also known as MTTNP, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. MTTNP is a member of the thiazole family of compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has also been found to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been found to have several biochemical and physiological effects. In cancer research, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been found to decrease the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has not been extensively studied in animal models, and its toxicity profile is not well established.
Future Directions
There are several future directions for research on 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide. One area of research is the development of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide analogs that have improved potency and selectivity. Another area of research is the investigation of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide in animal models, to better understand its pharmacokinetics and toxicity profile. In addition, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide could be investigated for its potential use in combination with other anti-cancer or anti-inflammatory agents. Finally, more research is needed to fully understand the mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide and its potential use in the treatment of various diseases.
Scientific Research Applications
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been extensively studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases. In cancer research, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has also been found to have anti-viral properties, with studies showing its effectiveness against the hepatitis C virus and the Zika virus. In addition, 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15-22-21(18-7-4-14-27-18)19(28-15)8-9-20(25)23-16-5-2-3-6-17(16)24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXNKIEMTZOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2N3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



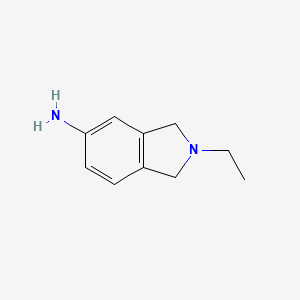
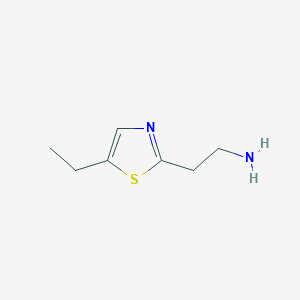
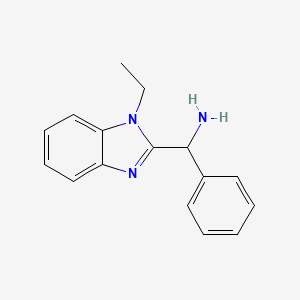
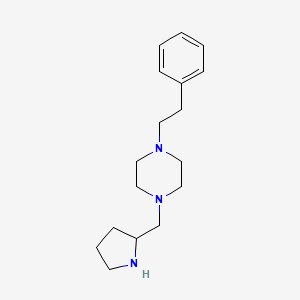
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)


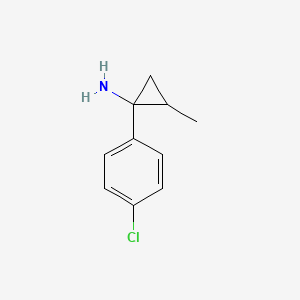
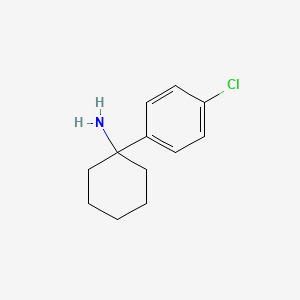
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine](/img/structure/B3200270.png)
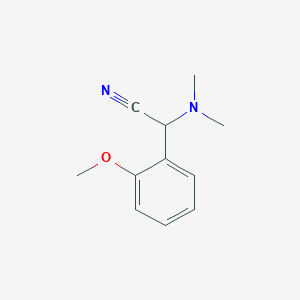
![N-(4-{[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]sulfamoyl}phenyl)acetamide](/img/structure/B3200279.png)
![N-(2,5-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200293.png)
